2,5-Bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Catalog No.
S12774663
CAS No.
M.F
C38H56N2O2S2
M. Wt
637.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo...

Product Name

2,5-Bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

IUPAC Name

2,5-bis(2-butyloctyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione

Molecular Formula

C38H56N2O2S2

Molecular Weight

637.0 g/mol

InChI

InChI=1S/C38H56N2O2S2/c1-5-9-13-15-21-29(19-11-7-3)27-39-35(31-23-17-25-43-31)33-34(37(39)41)36(32-24-18-26-44-32)40(38(33)42)28-30(20-12-8-4)22-16-14-10-6-2/h17-18,23-26,29-30H,5-16,19-22,27-28H2,1-4H3

InChI Key

MJAMVCSFPRWISI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4

2,5-Bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound notable for its unique structure and properties. It belongs to the family of diketopyrrolopyrrole derivatives, which are recognized for their strong electron-accepting capabilities and extensive applications in organic electronics. The molecular formula is C38H56N2O2S2C_{38}H_{56}N_{2}O_{2}S_{2}, and it has a molecular weight of 624.83 g/mol .

The compound features a bicyclic structure that includes both pyrrole and thiophene rings, contributing to its planarity and effective π-π stacking interactions. These characteristics make it particularly suitable for use in organic semiconductors, enhancing charge transport properties in various applications such as organic solar cells and field-effect transistors.

The chemical reactivity of 2,5-bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is primarily influenced by the presence of the diketopyrrole moiety. Key reactions include:

  • Electrophilic Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The diketone functionality can be reduced to form corresponding alcohols or amines under appropriate conditions.
  • Polymerization: This compound can serve as a building block for polymer synthesis through various polymerization techniques such as Suzuki or Stille coupling.

While specific biological activity data for 2,5-bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is limited, diketopyrrolopyrrole derivatives are generally known for their low toxicity and biocompatibility. They have been explored in biological applications such as:

  • Drug Delivery Systems: Their ability to form stable aggregates enhances their potential in drug delivery.
  • Photodynamic Therapy: Some derivatives exhibit phototoxic properties that can be harnessed in cancer treatment.

The synthesis of 2,5-bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves multi-step organic synthesis techniques:

  • Formation of Diketopyrrole: The initial step often involves the reaction of pyrrole with diketone precursors under acidic conditions to form the diketopyrrole core.
  • Thiophene Functionalization: Subsequent functionalization introduces thiophene groups through cross-coupling reactions.
  • Alkyl Chain Addition: The final step involves attaching the butyloctyl chains via nucleophilic substitution or coupling reactions.

The primary applications of 2,5-bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione include:

  • Organic Photovoltaics: Utilized as an electron acceptor in bulk heterojunction solar cells due to its excellent light absorption properties.
  • Organic Field Effect Transistors: Acts as a semiconductor material that enhances charge mobility.
  • Sensors: Its electronic properties make it suitable for use in chemical sensors and biosensors.

Interaction studies involving 2,5-bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione often focus on its compatibility with various polymers and other semiconducting materials. Key findings include:

  • Blending with Polymers: The compound shows promising compatibility with poly(3-hexylthiophene) and other conjugated polymers.
  • Charge Transfer Dynamics: Studies indicate efficient charge transfer between this compound and donor materials in photovoltaic applications.

Several compounds share structural similarities with 2,5-bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione1214906-01-00.90Contains brominated thiophenes enhancing electron affinity
3-(5-Bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione1308671-90-00.90Incorporates multiple thiophene units for improved conductivity
3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione1246679-11-70.90Features thieno-thiophene units enhancing π-stacking interactions

These compounds highlight the versatility of diketopyrrolopyrrole derivatives in organic electronics while showcasing the unique structural attributes of 2,5-bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione that contribute to its specific performance characteristics in various applications.

XLogP3

12.2

Hydrogen Bond Acceptor Count

4

Exact Mass

636.37832138 g/mol

Monoisotopic Mass

636.37832138 g/mol

Heavy Atom Count

44

Dates

Modify: 2024-08-09

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